molecular formula C18H22N6 B4521973 6-(4-Benzylpiperazin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Benzylpiperazin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4521973
M. Wt: 322.4 g/mol
InChI Key: ZIVVJFNOEANRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Benzylpiperazin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is a novel heterocyclic compound designed for advanced pharmacological research. This molecule features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a structure of high interest in medicinal chemistry due to its potential for diverse biological activity. The incorporation of a benzylpiperazine moiety is a strategic modification aimed at enhancing interactions with central nervous system targets. Compounds within this structural class are frequently investigated as potent and selective enzyme inhibitors. Research on analogous structures suggests potential applications in neuroscience, particularly as inhibitors of monoamine oxidases (MAOs) for the study of neurodegenerative diseases like Parkinson's . Furthermore, related triazolo-pyridazine and piperazine-containing scaffolds are being explored in oncology research for their ability to modulate key signaling pathways, including NF-κB, and to induce apoptosis in cancer cell lines . This molecule is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-2-16-19-20-17-8-9-18(21-24(16)17)23-12-10-22(11-13-23)14-15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVVJFNOEANRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl triazoles . The specific synthetic route can vary, but common methods include:

    Cyclization of Heterocyclic Diamine with Nitrite: This method involves the reaction of a heterocyclic diamine with a nitrite under controlled conditions to form the triazolopyridazine ring system.

    Reaction with Hydrazine Hydrate: This method involves the reaction of hydrazine hydrate with dicarbonyl triazoles to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-(4-Benzylpiperazin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 6-(4-Benzylpiperazin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, triazolopyridazine derivatives have been shown to inhibit certain protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Antitumor Activity : Derivatives with arylidenehydrazinyl groups () showed IC₅₀ values <10 µM against HepG2 cells, comparable to adriamycin but with improved selectivity .
  • Antimicrobial Potential: Benzylpiperazinyl derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming pyrazole-based analogues .
  • Kinase Inhibition: SGX523 demonstrated nanomolar inhibition of c-Met, though clinical development was halted due to toxicity, highlighting the need for substituent optimization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Benzylpiperazin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Start with a triazolo[4,3-b]pyridazine core (e.g., 6-chloro derivatives) and introduce substituents via nucleophilic substitution or cross-coupling reactions. For example, piperazine moieties can be added under reflux in ethanol or DMF .

  • Step 2 : Optimize benzylpiperazine coupling by adjusting reaction time (12–24 hours), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of core to benzylpiperazine).

  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >90% purity .

  • Monitoring : Use TLC or HPLC to track reaction progress and confirm purity .

    • Key Considerations :
  • Solvent choice (polar aprotic solvents enhance reactivity but may require higher temps).

  • Catalysts (e.g., K₂CO₃ for deprotonation in substitution reactions) .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, triazole protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₉H₂₄N₇ at m/z 358.21) .
  • X-ray Crystallography : Single-crystal analysis to resolve bond lengths/angles (e.g., triazole-pyridazine dihedral angles ~5–10°) .
    • Supplementary Methods :
  • HPLC for purity assessment (>95% by area normalization) .
  • FT-IR to identify functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use flame-retardant clothing if handling large quantities .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving triazolo[4,3-b]pyridazine derivatives?

  • Approach :

  • Standardize Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds .
  • Structural Validation : Confirm batch-to-batch purity via HPLC and NMR to rule out impurities affecting activity .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
    • Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentration (1–10 mM) across assays .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) for modifications on the benzylpiperazine moiety?

  • Methodology :

  • Synthetic Modifications : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the benzyl ring. Assess changes in bioactivity via in vitro assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., serotonin receptors) .
    • Case Study :
SubstituentBiological Activity (IC₅₀, nM)Target
4-OCH₃120 ± 155-HT₁A
4-NO₂45 ± 85-HT₁A
Data adapted from analogs in

Q. What experimental approaches are used to determine the crystallographic structure of this compound, and how does this inform molecular interactions?

  • Procedure :

  • Crystallization : Grow single crystals via slow evaporation (solvent: DCM/hexane) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Refine structures with SHELXL (R factor < 0.05) .
    • Insights :
  • Hydrogen bonding between triazole N and water molecules stabilizes the crystal lattice .
  • Pi-pi stacking of benzyl groups influences packing density (distance: 3.5–4.0 Å) .

Data Contradiction Analysis

  • Common Issues :
  • Variability in Solubility Data : Discrepancies may arise from solvent polarity (e.g., DMSO vs. water) or pH (e.g., protonation of piperazine at pH < 7) .
  • Biological Replicates : Use ≥3 independent experiments to account for assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Benzylpiperazin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4-Benzylpiperazin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.